

## G140 activity compared to novel cGAS inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | G140      |           |  |  |
| Cat. No.:            | B10824762 | Get Quote |  |  |

An Objective Comparison of **G140** and Novel cGAS Inhibitors for Researchers

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of infection or cellular damage.[1] Upon activation by dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates STING to trigger a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines.[1][2] While vital for host defense, inappropriate activation of this pathway by self-DNA is linked to various autoimmune and inflammatory diseases, making cGAS a significant therapeutic target.[1][3][4]

**G140** is a potent and selective small-molecule inhibitor of human cGAS.[1][5] This guide provides a detailed comparison of **G140** with other novel cGAS inhibitors, supported by experimental data and protocols to assist researchers in drug development and immunological studies.

#### **Mechanism of Action: G140**

**G140** functions as a competitive inhibitor by binding to the catalytic active site of human cGAS. [1][2] Co-crystallization studies of closely related compounds have shown that these inhibitors occupy the same pocket as the substrates ATP and GTP.[2][5] By blocking the entry of these substrates, **G140** effectively prevents the synthesis of cGAMP, thus halting the downstream inflammatory signaling cascade at its origin.[1]

# **Performance Comparison of cGAS Inhibitors**







The efficacy of cGAS inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration needed to reduce cGAS enzymatic activity by 50%. This is assessed through biochemical assays with purified enzymes and in cell-based assays for biological relevance.[3]



| Inhibitor             | Туре                    | Target                                  | Biochemica<br>I IC50 | Cellular<br>IC50                      | Reference |
|-----------------------|-------------------------|-----------------------------------------|----------------------|---------------------------------------|-----------|
| G140                  | Small<br>Molecule       | Human cGAS                              | 14.0 nM              | 1.70 μM<br>(THP-1)                    | [1][6]    |
| Mouse cGAS            | 442 nM                  | 0.86 μM<br>(Primary<br>Macrophages<br>) | [1][6]               |                                       |           |
| G150                  | Small<br>Molecule       | Human cGAS                              | 10.2 nM              | Not specified                         | [7][8]    |
| Mouse cGAS            | No inhibition           | Not specified                           | [7][8]               |                                       |           |
| RU.521                | Small<br>Molecule       | Mouse cGAS                              | 110 nM               | 0.70 μM<br>(Mouse<br>Macrophages<br>) | [7]       |
| Human cGAS            | Poor inhibitor          | Not specified                           | [7]                  |                                       |           |
| PF-06928215           | Small<br>Molecule       | Human cGAS                              | 4.9 μΜ               | Not specified                         | [8]       |
| Compound 3            | Covalent<br>Inhibitor   | Mouse cGAS                              | Not specified        | 0.51 μM<br>(Raw-Lucia<br>ISG)         | [9]       |
| C20                   | Flavonoid-<br>based     | Human cGAS                              | 2.28 μΜ              | Not specified                         | [10]      |
| Mouse cGAS            | 1.44 μΜ                 | Not specified                           | [10]                 |                                       |           |
| XL-3156 / XL-<br>3158 | Allosteric<br>Inhibitor | Human &<br>Mouse cGAS                   | Not specified        | Not specified                         | [8]       |
| cGAS-<br>PROTACs      | Protein<br>Degrader     | cGAS                                    | Not<br>applicable    | Not<br>applicable                     | [11]      |
| XQ2                   | Macrocyclic<br>Peptide  | Human cGAS                              | Not specified        | Inhibits<br>dsDNA-                    | [12]      |



induced IFNB1

#### Toxicity Profile of G140

A significant window between the effective concentration and the lethal dose is a favorable feature for a therapeutic candidate.

| Cell Line                | Metric     | Value   | Reference |
|--------------------------|------------|---------|-----------|
| Human THP-1<br>Monocytes | LD50 (24h) | >100 μM | [1][6]    |

## **Signaling Pathways and Experimental Workflows**

To understand the context of inhibitor action and evaluation, the following diagrams illustrate the cGAS-STING signaling pathway and a standard experimental workflow for testing inhibitors.





Click to download full resolution via product page

Caption: The cGAS-STING signaling pathway and the inhibitory action of G140.





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating cGAS inhibitors.

## **Key Experimental Methodologies**

The characterization of cGAS inhibitors like **G140** relies on established biochemical and cellular assays.[1]

### **Biochemical cGAS Enzymatic Activity Assay**

This in vitro assay directly quantifies the ability of a compound to block cGAS-mediated cGAMP synthesis.[1][3]

- Objective: To determine the biochemical IC50 value of an inhibitor against a recombinant cGAS protein.[1]
- Protocol Outline:
  - Purified, recombinant human or mouse cGAS is incubated in a reaction buffer.
  - An activating dsDNA (e.g., herring testes DNA) is added to the mixture.[1][3]
  - A serial dilution of the test inhibitor (e.g., **G140**) is added to the reaction wells.[1]
  - The enzymatic reaction is initiated by adding the substrates ATP and GTP.[1][7]



- The reaction is incubated to allow for cGAMP synthesis.[3]
- The amount of remaining ATP or the produced cGAMP is measured. A common method is a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®).[7]
- The IC50 value is calculated from the dose-response curve.

### **Cell-Based cGAS Activity Assay**

This assay measures the inhibitor's efficacy in a cellular context, accounting for factors like cell permeability and metabolism.

- Objective: To determine the cellular IC50 value by measuring the inhibition of the downstream cGAS signaling pathway.
- Protocol Outline:
  - Human monocytic cells (e.g., THP-1) or primary macrophages are cultured.[1]
  - Cells are pre-incubated with various concentrations of the inhibitor.
  - The cGAS pathway is activated by transfecting the cells with a dsDNA ligand.[12]
  - After an incubation period, the cells are harvested.
  - The inhibitory effect is quantified by measuring a downstream marker of pathway
    activation. This is commonly done by measuring the mRNA expression levels of interferonstimulated genes, such as IFNB1, using quantitative real-time PCR (qRT-PCR).[1][12]
  - Gene expression is normalized to a housekeeping gene, and the cellular IC50 is calculated from the dose-response curve.[1]

## Selectivity and Off-Target Effects of G140

A critical aspect of a targeted inhibitor is its specificity. **G140** has been shown to be highly selective for cGAS. Experiments demonstrate that while **G140** effectively blocks IFN-β production induced by dsDNA, it does not inhibit signaling triggered by direct STING agonists (like cGAMP) or ligands for other pattern recognition receptors like RIG-I (e.g., hairpin RNA).[1]



This confirms that **G140**'s action is specific to cGAS and does not affect downstream components of the pathway.[1]

#### Conclusion

**G140** is a well-characterized, potent, and selective inhibitor of human cGAS, making it a valuable tool for studying cGAS-driven immune responses.[1] It demonstrates high potency in biochemical assays and effectiveness in cellular models with a favorable toxicity profile.[1][6] The landscape of cGAS inhibitors is rapidly evolving, with novel compounds like the human-specific G150, covalent inhibitors, allosteric modulators, and protein degraders (PROTACs) showing promise.[7][8][9][11] This comparative guide provides researchers with the necessary data to select the most appropriate inhibitor for their specific experimental needs in the investigation of autoimmune diseases and other cGAS-related pathologies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. regenhealthsolutions.info [regenhealthsolutions.info]
- 8. cGAS (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel cGAS inhibitors based on natural flavonoids PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 12. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [G140 activity compared to novel cGAS inhibitors].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10824762#g140-activity-compared-to-novel-cgas-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com